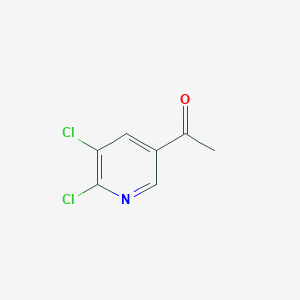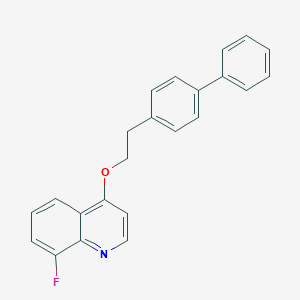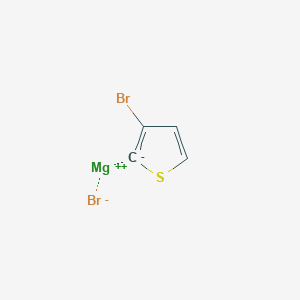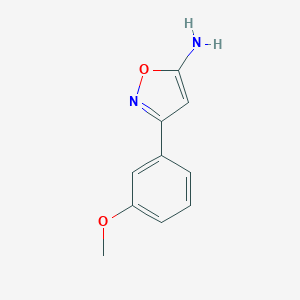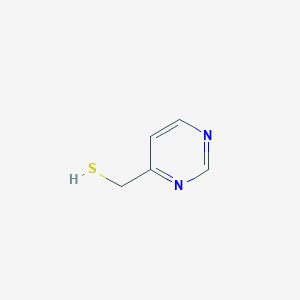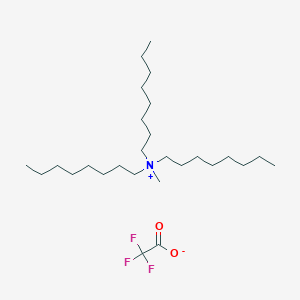![molecular formula C18H17N3O10S3 B054191 7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid CAS No. 115811-26-2](/img/structure/B54191.png)
7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid, also known as Acid Orange 7, is an azo dye commonly used in industry for coloring textiles, paper, leather, and other materials. This dye is also used in laboratories as a pH indicator and in biological research as a fluorescent probe.
Wirkmechanismus
The mechanism of action of 7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid Orange 7 involves its ability to bind to biomolecules and emit fluorescence upon excitation with light. The dye is typically excited at a wavelength of around 490 nm and emits light at a wavelength of around 560 nm. This fluorescence can be detected and measured using various imaging techniques.
Biochemische Und Physiologische Effekte
7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid Orange 7 has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on cells or tissues. However, its use as a fluorescent probe can have significant effects on the detection and measurement of various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid Orange 7 as a fluorescent probe include its high sensitivity, low toxicity, and ease of use. It is also relatively inexpensive and widely available. However, its limitations include its limited spectral range, which can limit its use in certain applications. It also has a tendency to aggregate, which can affect its fluorescence properties.
Zukünftige Richtungen
Future research on 7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid Orange 7 could focus on developing new fluorescent probes with improved spectral properties and reduced aggregation. It could also be used to study the uptake and transport of nanoparticles in vivo, as well as the detection and imaging of various biomolecules in living cells. Additionally, 7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid Orange 7 could be used in the development of new diagnostic and therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid Orange 7 involves the diazotization of 3-methoxy-4-aminobenzenesulfonic acid followed by coupling with 1-amino-2-naphthol-4-sulfonic acid. The resulting product is then sulfonated to produce the final compound.
Wissenschaftliche Forschungsanwendungen
7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid Orange 7 has been widely used in scientific research as a fluorescent probe for studying various biological processes. It has been used to label proteins, DNA, and other biomolecules for detection and imaging. 7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid Orange 7 has also been used to study the uptake and transport of nanoparticles in cells.
Eigenschaften
CAS-Nummer |
115811-26-2 |
|---|---|
Produktname |
7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid |
Molekularformel |
C18H17N3O10S3 |
Molekulargewicht |
531.5 g/mol |
IUPAC-Name |
7-[[3-methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C18H17N3O10S3/c1-31-17-8-13(4-5-16(17)19-10-32(22,23)24)21-20-12-3-2-11-6-14(33(25,26)27)9-18(15(11)7-12)34(28,29)30/h2-9,19H,10H2,1H3,(H,22,23,24)(H,25,26,27)(H,28,29,30) |
InChI-Schlüssel |
JKIZKHYIZRTLER-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O)NCS(=O)(=O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O)NCS(=O)(=O)O |
Synonyme |
7-[3-Methoxy-4-(sulfomethylamino)phenylazo]-1,3-naphthalenedisulfonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-4-chloro-3-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B54109.png)
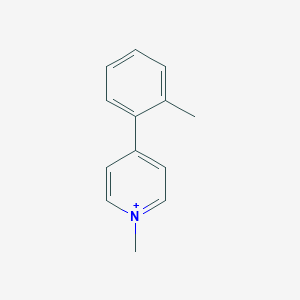
![Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B54119.png)
![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)
